molecular formula C6H6ClNO2 B1322440 3-Chloro-1-(3-isoxazolyl)-1-propanone CAS No. 357405-87-9

3-Chloro-1-(3-isoxazolyl)-1-propanone

Cat. No.: B1322440
CAS No.: 357405-87-9
M. Wt: 159.57 g/mol
InChI Key: JUXUXVXNWBSFRT-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-isoxazolyl)-1-propanone is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-isoxazolyl)-1-propanone typically involves the reaction of 3-isoxazolecarboxylic acid with thionyl chloride to form this compound. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-isoxazolyl)-1-propanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted isoxazoles with various functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Chloro-1-(3-isoxazolyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the biological activity of isoxazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-isoxazolyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(3-isoxazolyl)-1-butanone
  • 3-Chloro-1-(3-isoxazolyl)-1-pentanone
  • 3-Chloro-1-(3-isoxazolyl)-1-hexanone

Uniqueness

3-Chloro-1-(3-isoxazolyl)-1-propanone is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-1-(1,2-oxazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXUXVXNWBSFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The product of step (b) was treated with 1M HCl in ether (5 ml) and stirred for 4 h at ambient temperature. The solvent was then removed under reduced pressure to leave the product as a dark gum (0.42 g).
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